2,7-Naphthyridin-4-ol
Description
2,7-Naphthyridin-4-ol (CAS: 60122-51-2), also referred to as 1,7-naphthyridin-4-ol in some literature due to alternative ring-numbering conventions, is a bicyclic heteroaromatic compound featuring a hydroxyl group at the 4-position and nitrogen atoms at the 1- and 7-positions (or 2- and 7-positions, depending on nomenclature) . Its molecular formula is C₈H₆N₂O (molecular weight: 146.15 g/mol), with a LogP of 0.92 and a polar surface area (PSA) of 45.75 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for KRAS inhibitors targeting cancer therapies .
Properties
CAS No. |
1309379-53-0 |
|---|---|
Molecular Formula |
C8H6N2O |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2,7-naphthyridin-4-ol |
InChI |
InChI=1S/C8H6N2O/c11-8-5-10-4-6-3-9-2-1-7(6)8/h1-5,11H |
InChI Key |
DVEOWVIQYREKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthyridin-4-ol can be achieved through several methods. One common approach involves the condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) and diethylamine (Et2NH). This reaction proceeds through hydroamination of the terminal alkyne followed by Friedländer condensation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2,7-Naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthyridine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are used.
Major Products: The major products formed from these reactions include various substituted naphthyridines, ketones, aldehydes, and reduced derivatives.
Scientific Research Applications
2,7-Naphthyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
2,7-Naphthyridin-4-ol can be compared with other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine. While all these compounds share a similar core structure, the position of nitrogen atoms and functional groups imparts unique chemical and biological properties to each derivative . For example, 1,8-naphthyridine derivatives are known for their photochemical properties and use in dye-sensitized solar cells .
Comparison with Similar Compounds
Structural Analogues and Derivatives
Naphthyridine derivatives vary in substituent type, position, and ring saturation. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: Chloro (e.g., 7-chloro-1,8-naphthyridin-4-ol) and nitro groups (e.g., 6-chloro-3-nitro-[1,5]naphthyridin-4-ol) enhance electrophilicity, improving binding to biological targets but reducing solubility .
- Ring Saturation : Partial saturation (e.g., tetrahydro derivatives) reduces aromaticity, altering electronic properties and bioavailability .
Physicochemical Properties
- Solubility: Hydroxyl and amino groups improve aqueous solubility, whereas chloro and methyl groups reduce it .
- Stability : Nitro-substituted derivatives are prone to photodegradation, requiring dark storage .
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